molecular formula C7H5NO3 B1178577 rubiwettin RG1 CAS No. 129039-46-9

rubiwettin RG1

Cat. No.: B1178577
CAS No.: 129039-46-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rubiwettin RG1 is a novel glycolipid biosurfactant of microbial origin, first identified in cultures of Serratia rubidaea . Its chemical structure has been determined as β-D-glucopyranosyl 3-(3'-hydroxytetradecanoyloxy)decanoate, comprising a glucose moiety linked to a lipid chain containing hydroxy fatty acids . This amphiphilic structure confers exceptional surface-active properties, with the ability to lower the surface tension of saline to values as low as 26 mN/m . As part of a class of microbial glucolipids, it is located in extracellular vesicles and is believed to play a crucial role in bacterial surface colonization . Researchers value Rubiwettin RG1 for its potent surfactant and emulsifying capabilities. Glycolipids of this kind are known for their high biodegradability and lower ecotoxicity compared to synthetic surfactants, making them subjects of interest for developing ecological detergents and cleaning products . Beyond its surface-active role, microbial glycolipids, in general, are under intense investigation for diverse biological activities, including antimicrobial, anticancer, and immunomodulatory actions, opening avenues for potential biomedical and cosmeceutical applications . The study of Rubiwettin RG1 provides a valuable model for understanding the biosynthesis and function of simple glycolipids in bacteria . This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption.

Properties

CAS No.

129039-46-9

Molecular Formula

C7H5NO3

Synonyms

rubiwettin RG1

Origin of Product

United States

Origin, Isolation, and Taxonomic Context of Rubiwettin Rg1

Producer Organism: Serratia rubidaea Strains and Their Isolation

Rubiwettin RG1 is primarily produced by the bacterium Serratia rubidaea. Specifically, the strain Serratia rubidaea ATCC 27593 is currently the only strain reported to produce both rubiwettin R1 and rubiwettin RG1. sci-hub.se Serratia rubidaea is a Gram-negative bacterium belonging to the family Yersiniaceae within the order Enterobacterales. dsmz.de Historically, Serratia rubidaea has also been identified under the synonym Serratia marinorubra. mdpi.com While wild-type Serratia rubidaea isolates are known to produce rubiwettins, it is noted that this species can be a human and animal pathogen, which has implications for the industrial production of these compounds. google.com Research efforts have explored the possibility of producing rubiwettin RG1 using genetically modified, non-pathogenic Escherichia coli strains through heterologous expression of the relevant genes from S. rubidaea. google.com

Cultivation Parameters for Rubiwettin RG1 Production by Serratia rubidaea

The biosynthesis of rubiwettin RG1 by Serratia rubidaea is significantly influenced by the conditions under which the bacteria are cultured. Key parameters include temperature and the composition of the growth medium.

A critical factor affecting rubiwettin RG1 production is temperature. Studies have shown that while Serratia strains, including S. rubidaea, can grow well at both 30 °C and 37 °C, the production of rubiwettins (R1 and RG1) is significantly higher at 30 °C and is substantially reduced or absent when the bacteria are grown at 37 °C. sci-hub.seresearchgate.netasm.org This temperature dependency is a notable characteristic of secondary metabolite production, including biosurfactants and the pigment prodigiosin, in Serratia species. sci-hub.se The wetting activity associated with Serratia rubidaea cultures is observed when grown at 30 °C but not at 37 °C, correlating with the presence of rubiwettins R1 and RG1. asm.orgnih.gov

The specific composition of the culture medium and other environmental factors also play a role in the production of biosurfactants by Serratia species, including rubiwettin RG1. The production of these biosurfactants can be influenced by factors such as pH, aeration, agitation, salt concentration, and the choice of carbon and nitrogen sources. google.comresearchgate.net It has been reported that serrawettins and rubiwettins are typically produced under conditions of nutritional limitation, which may contribute to microbial adhesion to surfaces. researchgate.net Optimization of biosurfactant production yield can involve varying these parameters. google.com

Initial Isolation Methodologies for Rubiwettin RG1 from Fermentation Broth

The isolation of rubiwettin RG1 from Serratia rubidaea fermentation broth involves several steps aimed at separating the biosurfactant from the bacterial cells and other medium components. Initial methodologies have focused on extracting and purifying the lipids produced by the bacteria.

Studies have described the isolation of rubiwettins R1 and RG1 from S. rubidaea cultures exhibiting wetting activity. These lipids were found within extracellular vesicles present in cultures grown at 30 °C. asm.orgnih.govresearchgate.net Isolation typically involves separating the bacterial cells from the culture broth, often through centrifugation. asm.orgsrce.hr The biosurfactant can then be recovered from the cell-free supernatant. aensiweb.com Methods for isolating and purifying biosurfactants from fermentation broth can include precipitation, organic extraction, and absorption chromatography. biotechnologynotes.com Ultrafiltration can also be employed to recover biosurfactants from the fermentation broth. biotechnologynotes.com Chemical analyses, such as degradation product analyses, infrared spectroscopy, mass spectrometry, and proton nuclear magnetic resonance spectroscopy, are used to determine the structure of the isolated compounds. asm.orgnih.govacs.org

Relationship to Co-produced Rubiwettin R1 and Other Serratia Biosurfactants (e.g., Serrawettins)

Serratia rubidaea is known to produce not only rubiwettin RG1 but also a related compound, rubiwettin R1. sci-hub.seresearchgate.netasm.org These two molecules are distinct but co-produced by the same organism. Rubiwettin RG1 is characterized as a β-glucopyranosyl linked D-3-hydroxy fatty acid, specifically proposed to be β-D-glucopyranosyl 3-(3'-hydroxytetradecanoyloxy)decanoate with minor fatty acid isomers. researchgate.netasm.orgresearchgate.netresearchgate.net Rubiwettin R1, on the other hand, is described as a mixture of linked D-3-hydroxy fatty acids, primarily consisting of 3-(3′-hydroxytetradecanoyloxy) decanoate (B1226879) and 3-(3′-hydroxyhexadecanoyloxy) decanoate, along with minor molecular isomers. sci-hub.seasm.orgacs.orgresearchgate.netresearchgate.net While rubiwettin R1 was initially suggested to be an anionic lipopeptide, further investigations clarified its structure as linked D-3-hydroxy fatty acids. researchgate.netresearchgate.net Rubiwettin RG1 is classified as a glycolipid, featuring a glucose moiety linked to a fatty acid chain. sci-hub.seresearchgate.netontosight.ai

Serratia species are known producers of various biosurfactants, broadly categorized as lipopeptides and glycolipids. sci-hub.sepageplace.de Serrawettins are another prominent family of biosurfactants produced by the genus Serratia, primarily by Serratia marcescens strains. sci-hub.seresearchgate.netpageplace.de Unlike the rubiwettins produced by S. rubidaea, serrawettins are typically nonionic lipopeptides. researchgate.netpageplace.de Examples include serrawettin W1, W2, and W3, which differ in their amino acid and fatty acid compositions. sci-hub.seresearchgate.netpageplace.deresearchgate.netresearchgate.netuniv-lille.fr While both rubiwettins and serrawettins are surface-active compounds produced by Serratia, they represent distinct structural classes of biosurfactants. sci-hub.seresearchgate.netresearchgate.netpageplace.de Rubiwettin RG1 and R1 have been shown to reduce the surface tension of water to approximately 25.8 mN/m and 25.5 mN/m, respectively. sci-hub.se

Here is a summary of the fatty acid compositions of rubiwettins R1 and RG1:

Fatty AcidRubiwettin R1 Composition (%)Rubiwettin RG1 Composition (%)
3-OH C10:018.432.5
3-OH C12:01.70.7
3-OH C12:13.50.6
3-OH C14:026.457.4
Other isomersMajor componentsMinor isomers

Note: Data compiled from search result asm.org.

Rubiwettin RG1 constituted approximately 1.8% of the bacterial dry weight in one study, while rubiwettin R1 constituted about 8.0%. asm.org

Advanced Methodologies for Structural Elucidation of Rubiwettin Rg1

Spectroscopic Approaches to Glycolipid Structure Determination

Spectroscopic methods are indispensable tools in the determination of glycolipid structures. They allow for the detailed analysis of molecular features without necessarily requiring large quantities of the sample asm.orgnih.govresearchgate.netresearchgate.net.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of chemical bonds when exposed to infrared radiation. Specific bonds and functional groups absorb infrared light at characteristic frequencies, resulting in a spectrum that serves as a molecular fingerprint asm.orgnih.govresearchgate.net.

For rubiwettin RG1, IR spectroscopy was employed to identify key functional groups consistent with its proposed glycolipid structure. Analysis of the IR spectrum revealed absorption bands indicative of hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch) from ester linkages, and C-O-C stretches characteristic of the glycosidic linkage and the fatty acid chains asm.orgresearchgate.net. For instance, an infrared spectrum of the product obtained after mild alkaline hydrolysis of RG1 lipid showed absorption bands at 1,730 cm⁻¹ and 3,400 cm⁻¹, consistent with carbonyl and hydroxyl groups, respectively asm.org.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural elements. Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of gas chromatography with the analytical capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the identification of individual components asm.orgnih.govresearchgate.netlipidbank.jp.

In the structural elucidation of rubiwettin RG1, MS techniques were crucial for determining its molecular weight and analyzing its components after degradation asm.orglipidbank.jp. Mild alkaline hydrolysis of rubiwettin RG1 yielded a hexane-soluble product that was subsequently analyzed by GC-MS after diazomethane (B1218177) treatment asm.org. This analysis showed the product to be a methyl ester of 3-(3'-hydroxytetradecanoyloxy)decanoic acid, confirming the structure of the aglycon moiety asm.org. Further analysis of methanolysates of RG1 lipids by GC-MS showed the presence of methyl esters of 3-hydroxy fatty acids, characterized by fragment ions such as m/z 103 or m/z 175 (from TMS derivatives) asm.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C, NMR can reveal the types of atoms present, their connectivity, and their chemical environment asm.orgnih.govresearchgate.netlipidbank.jpacgpubs.org.

¹H-NMR spectroscopy focuses on the magnetic properties of hydrogen nuclei (protons). The positions (chemical shifts), splitting patterns, and intensities of signals in a ¹H-NMR spectrum provide information about the different types of protons in a molecule, their neighboring protons, and their relative numbers asm.orgnih.govresearchgate.netresearchgate.netlipidbank.jpacgpubs.org.

¹H-NMR spectroscopy was used in the structural determination of rubiwettin RG1 asm.orgnih.govlipidbank.jp. Analysis of the ¹H-NMR spectrum provided insights into the proton environments within both the glucose and the fatty acid moieties of the molecule asm.orgresearchgate.net. Specific chemical shifts and coupling constants observed in the spectrum were consistent with the proposed structure of -D-glucopyranosyl 3-(3'-hydroxytetradecanoyloxy)decanoate asm.orgresearchgate.net. While specific detailed ¹H-NMR data for rubiwettin RG1 might be presented in research findings, the technique generally helps in identifying protons on the sugar ring, the fatty acid chains, and those adjacent to functional groups like hydroxyls and ester linkages asm.orgresearchgate.netacgpubs.org.

¹³C-NMR spectroscopy provides information about the carbon framework of a molecule. Similar to ¹H-NMR, the chemical shifts of signals in a ¹³C-NMR spectrum are indicative of the electronic environment of each carbon atom, helping to identify different types of carbon atoms (e.g., primary, secondary, tertiary, quaternary, carbonyl carbons) researchgate.netlipidbank.jp.

¹³C-NMR spectroscopy contributed to confirming the carbon skeleton of rubiwettin RG1 researchgate.netlipidbank.jp. Analysis of the ¹³C-NMR spectrum would show signals corresponding to the carbons of the glucose ring, the carbonyl carbons of the ester linkages, and the various carbons within the fatty acid chains lipidbank.jp. This data complements the information obtained from ¹H-NMR and mass spectrometry, providing a more complete picture of the molecular structure researchgate.netlipidbank.jp.

While specific detailed 2D NMR data for rubiwettin RG1 is not extensively detailed in the search results, the application of these techniques is implied in comprehensive structural elucidation efforts for complex molecules. COSY experiments reveal correlations between coupled protons, helping to trace proton networks researchgate.netacs.org. HSQC correlates protons with the carbons to which they are directly attached, aiding in assigning carbon signals based on known proton signals researchgate.netacs.org. HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is particularly useful for establishing connectivity across heteroatoms (like oxygen in the glycosidic linkage or ester bonds) and quaternary carbons researchgate.netacs.org. These 2D NMR techniques would be essential for unequivocally confirming the linkage between the glucose moiety and the fatty acid chain, as well as the structure of the fatty acid component in rubiwettin RG1.

Table 1: Proposed Structure of Rubiwettin RG1

MoietyDescription
Glycon-D-glucopyranosyl
Aglycon3-(3'-hydroxytetradecanoyloxy)decanoate
LinkageGlycosidic linkage between glucose and aglycon

Table 2: Spectroscopic Techniques Used and Information Obtained

TechniqueInformation ProvidedRelevance to Rubiwettin RG1 Elucidation
IRIdentification of functional groups (O-H, C=O, C-O)Confirmed presence of hydroxyl, ester carbonyl, and ether linkages asm.orgresearchgate.net.
MS / GC-MSMolecular weight, fragmentation pattern, component analysisDetermined molecular weight and identified the structure of the fatty acid aglycon after hydrolysis asm.orglipidbank.jp.
¹H-NMRProton environments, connectivity (via coupling)Provided details on the proton arrangements in the glucose and fatty acid parts asm.orgresearchgate.netlipidbank.jp.
¹³C-NMRCarbon skeleton and environmentConfirmed the presence and types of carbon atoms in the molecule researchgate.netlipidbank.jp.
2D NMR (COSY, HSQC, HMBC)Through-bond and through-space correlationsEssential for confirming connectivity and overall structure, particularly linkages (Implied). researchgate.netacs.org

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for isolating rubiwettin RG1 from complex mixtures and analyzing its components.

Thin-Layer Chromatography (TLC) has been utilized for the initial separation and purity assessment of rubiwettin RG1. nih.govasm.org In studies, rubiwettin RG1, isolated by preparative TLC, showed a single spot in different solvent systems, indicating its purity. asm.org The Rf value of rubiwettin RG1 in TLC was observed to be close to that of rhamnolipids, another class of glycolipid biosurfactants. researchgate.net The spot corresponding to rubiwettin RG1 on TLC plates showed reactivity with anthrone (B1665570) and α-naphthol reagents, which are indicative of the presence of carbohydrates. asm.org

Gas-Liquid Chromatography (GLC) is employed to determine the fatty acid composition of rubiwettin RG1 after methanolysis. nih.govasm.org Analysis of the methanolysates of rubiwettin RG1 by GC-MS revealed the presence of methyl esters of 3-hydroxy fatty acids. asm.org These derivatives exhibit characteristic fragment ions in mass spectrometry, such as m/z 103 or m/z 175 (from TMS derivatives), which are diagnostic for 3-hydroxy fatty acids. asm.org The fatty acid composition of rubiwettin RG1 determined by GLC of its methanolysates primarily includes 3-hydroxydecanoic acid (C10) and 3-hydroxytetradecanoic acid (C14). oup.compageplace.de

Here is a representative data table showing the fatty acid composition of rubiwettin RG1:

Fatty Acid Component Relative Percentage (%)
3-Hydroxydecanoic acid (C10) Major Component
3-Hydroxytetradecanoic acid (C14) Major Component
Minor molecular isomers Present

google.comasm.orgoup.com

High-Performance Liquid Chromatography (HPLC) is a key technique for the purification and quantification of rubiwettin RG1. google.comlcms.cz HPLC-based methods have been developed for the quantification of rubiwettins, including RG1, in fermentation broths. google.comgoogleapis.com Preparative HPLC can be used to purify substances from mixtures, while analytical HPLC is used for qualification and quantification. lcms.cz The development of preparative HPLC methods often begins at an analytical scale to optimize separation parameters before scaling up. lcms.cz

Chiral High-Performance Liquid Chromatography (HPLC) is specifically used to determine the optical configuration (stereochemistry) of the 3-hydroxy fatty acids present in rubiwettin RG1. oup.comoup.com This is achieved by analyzing derivatized crude hydrolysates of rubiwettin RG1 using a chiral stationary phase column. oup.comoup.com Studies using chiral HPLC have shown that the 3-hydroxydecanoic acid and 3-hydroxytetradecanoic acid components of rubiwettin RG1 have the D configuration. oup.comoup.com This method allows for the determination of optical configuration even with small amounts of crude lipid hydrolysate and does not require purified samples or authentic optical isomers. oup.comoup.com

Degradation Product Analysis and Chemical Derivatization Strategies

Degradation product analysis and chemical derivatization strategies are instrumental in breaking down rubiwettin RG1 into smaller, identifiable units and modifying functional groups for analysis. nih.gov Acid methanolysis, for instance, is used to cleave the ester linkages and release the fatty acid components as methyl esters for GLC analysis. asm.org Chemical derivatization, such as the formation of 3,5-dinitroaniline (B184610) derivatives of hydrolysates, is employed for chiral HPLC analysis to enable the chromatographic separation of enantiomers. oup.comoup.com The reactivity of rubiwettin RG1 with reagents like anthrone and α-naphthol after TLC separation also provides information about the presence of specific functional groups, such as carbohydrates. asm.org

Comparative Structural Analysis with Related Glycolipids (e.g., Rhamnolipids)

Comparative structural analysis with related glycolipids, such as rhamnolipids, provides valuable insights into the structural features of rubiwettin RG1. acs.orgoup.com Both rubiwettins and rhamnolipids are biosurfactants produced by bacteria and contain carbohydrate moieties linked to fatty acids. mit.edupageplace.de While rubiwettin RG1 contains a glucose unit, rhamnolipids typically contain one or two rhamnose units. mit.edupageplace.de The lipid portion of rubiwettin RG1 consists of a 3-hydroxy fatty acid dimer, specifically 3-(3'-hydroxytetradecanoyloxy)decanoate, with C14 and C10 fatty acid chains as main components. google.compageplace.de Rhamnolipids also feature 3-hydroxy fatty acid moieties, commonly with chain lengths between 8 and 16 carbon atoms. pageplace.de The structural differences in the carbohydrate and lipid moieties contribute to variations in their surface-active properties and biological activities. ontosight.aipageplace.de The Rf value of rubiwettin RG1 in TLC being close to that of rhamnolipids suggests some similarities in their chromatographic behavior, likely due to their shared glycolipid nature. researchgate.net

Biosynthesis and Metabolic Pathways of Rubiwettin Rg1

Precursor Metabolism and Substrate Utilization

The production of rubiwettin RG1 requires the availability of metabolic precursors for both the carbohydrate and fatty acid moieties. These precursors are derived from the primary metabolism of the producing organism.

Carbohydrate Moiety Synthesis (β-D-glucopyranosyl unit)

The carbohydrate portion of rubiwettin RG1 is a single β-D-glucopyranosyl unit. sci-hub.senih.govnih.gov Glucose, a common sugar, serves as the likely primary substrate for the synthesis of this moiety. The metabolic pathways involved in glucose utilization, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway, would provide the necessary activated glucose precursors, likely in the form of UDP-glucose, which is a common glycosyl donor in glycolipid biosynthesis. nih.gov While specific details for rubiwettin RG1 are limited, the synthesis of the β-D-glucopyranosyl unit would proceed through standard carbohydrate metabolic routes within the bacterium.

Hydroxy Fatty Acid Moiety Synthesis (e.g., 3-hydroxytetradecanoyloxydecanoate)

The hydrophobic part of rubiwettin RG1 is primarily a 3-(3'-hydroxytetradecanoyloxy)decanoate molecule, which is a dimer of two 3-hydroxy fatty acids: 3-hydroxytetradecanoic acid (C14) and 3-hydroxydecanoic acid (C10). sci-hub.senih.govpageplace.de The biosynthesis of these hydroxy fatty acids likely follows pathways similar to typical fatty acid synthesis, but with specific enzymatic modifications to introduce the hydroxyl group at the beta position.

The synthesis of 3-hydroxyalkanoyloxyalkanoic acids (HAAs), the class of lipids to which the rubiwettin RG1 fatty acid dimer belongs, is a key step. google.comresearchgate.net This process involves the condensation of two 3-hydroxy fatty acid molecules. The chain lengths of the fatty acids incorporated can vary, leading to the presence of minor molecular isomers in addition to the predominant C14-C10 dimer in rubiwettin RG1. sci-hub.se

Enzymatic Machinery Involved in Rubiwettin Biosynthesis

The formation of rubiwettin RG1 from its precursors is catalyzed by specific enzymes. While the full suite of enzymes has not been completely elucidated, key enzymatic activities have been proposed based on the structure of rubiwettin RG1 and comparisons to the biosynthesis of similar glycolipids like rhamnolipids. nih.govmdpi.com

Proposed Role of Glycosyltransferases

Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor (such as UDP-glucose) to an acceptor molecule. nih.gov In the biosynthesis of rubiwettin RG1, a glycosyltransferase is hypothesized to be responsible for attaching the β-D-glucopyranosyl unit to the 3-(3'-hydroxytetradecanoyloxy)decanoate lipid moiety via an O-glycosidic linkage. nih.govgoogle.com This enzyme would specifically recognize UDP-glucose as the sugar donor and the HAA dimer as the acceptor molecule. Research suggests that a glucosyltransferase, potentially encoded by a gene like rbwB in S. rubidaea, is involved in this glucosylation step. google.comgoogle.comgoogleapis.com

Hypothesized Fatty Acid Biosynthesis Enzymes (e.g., 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA) synthase)

The formation of the 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA) dimer, the lipid core of rubiwettin RG1, is a crucial enzymatic step. An enzyme with HAA synthase activity is proposed to catalyze the condensation of two 3-hydroxy fatty acid molecules. google.comzenodo.org This enzyme would be responsible for selecting the appropriate chain length 3-hydroxy fatty acids (primarily C14 and C10 in the case of rubiwettin RG1) and forming the ester linkage between them. sci-hub.se Homologs of enzymes involved in HAA synthesis in other biosurfactant-producing bacteria, such as RhlA in Pseudomonas aeruginosa, have been suggested to play a similar role in rubiwettin biosynthesis. google.commdpi.com

Genetic Determinants and Regulatory Mechanisms

The biosynthesis of rubiwettin RG1 is genetically encoded and subject to regulatory mechanisms within Serratia rubidaea. While the complete gene cluster for rubiwettin RG1 biosynthesis has not been fully characterized, studies on Serratia species and other biosurfactant producers provide insights.

Genes encoding the enzymes involved in the synthesis of the glucose moiety, the hydroxy fatty acids, the HAA synthase, and the glycosyltransferase are expected to be part of the rubiwettin biosynthetic gene cluster. google.commdpi.comgoogle.comgoogleapis.com For example, a gene denoted rbwB has been implicated as encoding a glucosyltransferase involved in rubiwettin RG1 synthesis. google.comgoogle.comgoogleapis.com Similarly, an enzyme with HAA synthase activity, potentially encoded by a gene homologous to rhlA, is believed to be essential for the lipid moiety formation. google.commdpi.com

Identification of Putative Biosynthetic Gene Clusters

While specific gene clusters solely dedicated to rubiwettin RG1 biosynthesis in Serratia rubidaea are not extensively detailed in the provided search results, research on biosurfactant production in Serratia species, including serrawettins, provides some context sci-hub.seresearchgate.net. Biosurfactant synthesis in microorganisms often involves large biosynthetic gene clusters mdpi.com. For instance, the biosynthesis of serrawettin W1 in Serratia marcescens involves genes such as pswP, encoding a phosphopantetheinyl transferase, and swrW, encoding a unimodular nonribosomal peptide synthetase (NRPS) researchgate.net. Although rubiwettins are glycolipids rather than lipopeptides like serrawettins, the involvement of multi-enzyme complexes and dedicated gene clusters is a common theme in microbial secondary metabolite production, including glycolipids sci-hub.semdpi.com. The genetic modifications in non-pathogenic cells to enhance rubiwettin production suggest the manipulation of genes involved in the biosynthetic pathway googleapis.comgoogle.com. These modifications can target transcriptional, translational, and post-translational levels to alter enzyme activity or selectivity googleapis.comgoogle.com.

Transcriptional and Translational Regulation of Rubiwettin Production

The production of rubiwettin RG1, like other microbial secondary metabolites, is subject to transcriptional and translational regulation googleapis.comgoogle.com. Genetic modifications aimed at increasing rubiwettin production in host cells often involve enhancing the heterologous expression of relevant genes compared to the wild type googleapis.comgoogle.com. This can be achieved through various methods, including the use of plasmids with different copy numbers or integration and amplification of genes in the chromosome google.com. Additionally, overexpression can be influenced by modifying the media composition and culture management google.com. Studies on other biosurfactants in Serratia, such as serrawettin W2, have shown regulation by quorum sensing systems involving LuxI/LuxR homologs like SwrI/SwrR and N-acyl homoserine lactones researchgate.net. While direct evidence for the specific regulatory mechanisms of rubiwettin RG1 is limited in the provided text, these examples from related Serratia biosurfactants suggest that complex regulatory networks, potentially including quorum sensing, could be involved. Transcriptional and translational modifications can lead to changes in enzyme activity and selectivity under specific culture conditions googleapis.comgoogle.com.

Environmental and Cellular Signals Influencing Gene Expression

Environmental factors significantly influence microbial gene expression, including the production of biosurfactants like rubiwettin RG1 nih.govnagwa.comfrontiersin.orgplos.org. Temperature has been identified as a key environmental factor affecting rubiwettin production in Serratia rubidaea. Rubiwettins R1 and RG1 are produced mainly at 30°C but not at 37°C, indicating a temperature-dependent synthesis researchgate.nettandfonline.com. This suggests that temperature acts as a cellular signal influencing the gene expression profile related to rubiwettin biosynthesis nih.govnagwa.comfrontiersin.orgplos.org. Other environmental factors known to affect microbial gene expression and biosurfactant production in general include nutrient availability (e.g., carbon and nitrogen sources), oxygen status, pH, and the presence of certain chemicals or pollutants nih.govnagwa.complos.orgtandfonline.comresearchgate.net. For instance, rhamnolipid production in Pseudomonas aeruginosa is promoted by enhanced carbon-to-nitrogen ratios and inhibited by higher iron concentrations, with the transcription of relevant genes being over-expressed under nitrogen-limiting conditions tandfonline.com. While specific data for rubiwettin RG1 regarding all these factors is not provided, the principle of environmental influence on gene expression is well-established in microbial biosurfactant production nih.govnagwa.comfrontiersin.orgplos.orgtandfonline.com.

Here is a table summarizing the observed temperature dependence of rubiwettin production:

BiosurfactantProducing OrganismProduction TemperatureNo Production TemperatureSource
Rubiwettin R1Serratia rubidaea30°C37°C researchgate.nettandfonline.com
Rubiwettin RG1Serratia rubidaea30°C37°C researchgate.nettandfonline.com

Cellular Localization of Biosynthesis and Secretion Pathways

The biosynthesis of glycolipid biosurfactants like rubiwettin RG1 occurs within the bacterial cell. Following synthesis, these exolipids are secreted into the extracellular environment googleapis.comsci-hub.se. Research indicates that rubiwettins produced by Serratia rubidaea are secreted through extracellular vesicles, particularly on solid media researchgate.netresearchgate.net. Extracellular vesicles (EVs) are nano-sized vesicles released by cells, enclosed by a lipid bilayer, and they play a role in intercellular communication and the transport of various molecules, including lipids and proteins, to the extracellular milieu nih.govresearchgate.netfrontiersin.orgabcam.com. The secretion of biosurfactants via EVs is a mechanism observed in some microorganisms researchgate.netresearchgate.net. This process can involve the budding of the plasma membrane to form microvesicles or the fusion of multivesicular bodies with the plasma membrane to release exosomes researchgate.netabcam.com. While the precise mechanisms of rubiwettin RG1 packaging into and release via extracellular vesicles are not fully elucidated in the provided text, their detection in association with EVs on solid media highlights this as a secretion pathway researchgate.netresearchgate.net. The cellular localization of the biosynthetic machinery would be intracellular, followed by transport and packaging into EVs for externalization.

Biological Function and Ecological Significance of Rubiwettin Rg1

Surface Activity and Interfacial Tension Reduction Capabilities

A key characteristic of rubiwettin RG1 is its ability to reduce surface tension and interfacial tension researchgate.netontosight.aibiotechnologynotes.com. Studies have shown that rubiwettin RG1 produced by S. rubidaea ATCC 27593 can reduce the surface tension of water to 25.8 mN/m sci-hub.se. Biosurfactants are generally considered effective if they can reduce the surface tension between water and air from 72 mN/m to below 35 mN/m, and the interfacial tension between water and n-hexadecane from 40 mN/m to below 1 mN/m sci-hub.se. The reduction in surface tension by rubiwettin RG1 is indicative of its surfactant properties, allowing it to accumulate at interfaces between immiscible fluids or between a fluid and a solid sci-hub.setandfonline.combiotechnologynotes.com.

Here is a table summarizing the surface tension reduction by rubiwettin RG1 and other Serratia biosurfactants:

BiosurfactantProducing StrainSurface Tension (mN/m)Reference
Rubiwettin RG1S. rubidaea ATCC 2759325.8 sci-hub.se
Rubiwettin R1S. rubidaea ATCC 2759325.5 sci-hub.se
Serrawettin W1S. marcescens ATCC 1338032.2 sci-hub.se
Serrawettin W2S. marcescens NS 2533.9 sci-hub.se
Serrawettin W3S. marcescens NS 4528.8 sci-hub.se
GlycolipidS. marcescens isolate27.0 (growth medium) sci-hub.se

Role in Bacterial Wetting Activity and Surface Spreading

Rubiwettin RG1 contributes to the wetting activity and surface spreading of Serratia rubidaea sci-hub.seresearchgate.netasm.orgoup.com. Biosurfactants, including rubiwettins, are known to enhance the surface spreading of bacteria, particularly in nutrient-poor environments sci-hub.secsic.es. This wetting activity allows bacteria to move and colonize surfaces more effectively sci-hub.se. The production of rubiwettins R1 and RG1 by S. rubidaea is associated with its wetting activity when grown at 30 °C researchgate.netasm.orgnih.gov.

Contribution to Microbial Adhesion and Occupancy on Surfaces

The production of surface-active exolipids like rubiwettin RG1 is suggested to be important for bacterial occupancy on surfaces asm.orgnih.govasm.org. Biosurfactants can influence microbial adhesion to surfaces, and in some cases, they may help in microbial adhesion, particularly under nutritional limitations researchgate.net. The ability of Serratia species to modify cell surface hydrophobicity through biosurfactants plays a role in their adhesion to various surfaces csic.es.

Putative Roles in Microbial Mobility and Nutrient Acquisition in Environmental Niches

While not explicitly detailed for rubiwettin RG1 alone in the provided text, biosurfactants in general are known to play roles in microbial mobility and nutrient acquisition sci-hub.seresearchgate.net. The reduction of surface and interfacial tension can facilitate bacterial movement across surfaces and through porous media. Furthermore, biosurfactants are known to increase the solubility and bioavailability of hydrophobic organic compounds, which can be a crucial mechanism for nutrient acquisition in environments containing such substances sci-hub.se. This emulsification activity, an indirect measure often used to screen for biosurfactant producers, enhances the water solubility of hydrophobic compounds sci-hub.sebiotechnologynotes.com.

Ecological Implications within Microbial Communities

The production of biosurfactants like rubiwettin RG1 has ecological implications for Serratia rubidaea and its interactions within microbial communities.

Interactions with Other Microorganisms (e.g., competition, symbiosis)

Biosurfactants produced by microorganisms can influence interactions with other microbes, potentially through mechanisms like competition or facilitation frontiersin.org. While the provided text does not specifically detail interactions of rubiwettin RG1 with other microorganisms, biosurfactants from other Serratia species, such as serrawettin W1, have been reported to have broad-range antimicrobial activity csic.es. This suggests a potential for rubiwettin RG1 or other Serratia biosurfactants to be involved in competitive interactions by inhibiting the growth or adhesion of other microorganisms sci-hub.sesemanticscholar.org.

Role in Substrate Solubilization and Bioavailability

As mentioned earlier, biosurfactants are known to increase the solubility and bioavailability of hydrophobic organic compounds sci-hub.se. This function is ecologically significant as it can make otherwise inaccessible substrates available for microbial utilization sci-hub.se. For Serratia rubidaea producing rubiwettin RG1, this capability could provide a competitive advantage in environments containing hydrophobic substrates, enabling better nutrient acquisition and growth sci-hub.se.

Adaptation to Hydrophobic Environments (e.g., oil-contaminated sites)

The production of biosurfactants such as rubiwettin RG1 is particularly relevant for microbial adaptation to hydrophobic environments, including sites contaminated with oil and other hydrocarbons. sci-hub.se Biosurfactants increase the solubility and bioavailability of hydrophobic organic compounds, which can be utilized by microorganisms as carbon sources. sci-hub.se This process, known as bioremediation, is a key mechanism by which microorganisms can clean up contaminated sites. researchgate.net

Serratia species, including S. rubidaea, have been isolated from various habitats, including hydrocarbon-contaminated soil and water environments. sci-hub.se The ability of these bacteria to produce biosurfactants like rubiwettin RG1 likely contributes to their survival and activity in such challenging conditions. sci-hub.senih.gov By reducing the interfacial tension between water and hydrocarbons, rubiwettin RG1 can facilitate the emulsification of oil, increasing the surface area available for microbial degradation. sci-hub.seresearchgate.netontosight.ai

Research has shown that rubiwettin RG1 produced by S. rubidaea ATCC 27593 is capable of reducing the surface tension of water. sci-hub.se Specifically, it has been reported to reduce the surface tension of water to 25.8 mN/m. sci-hub.se This reduction in surface tension is a key indicator of biosurfactant activity and their potential to interact with hydrophobic substances.

The production of rubiwettins R1 and RG1 by S. rubidaea is also temperature-dependent, with optimal production observed at 30 °C compared to 37 °C. sci-hub.setandfonline.com This suggests that environmental factors can influence the production of these biosurfactants, potentially impacting the bacterium's ability to adapt to different conditions.

The surface-active properties of rubiwettin RG1, similar to other biosurfactants, are important for bacterial occupancy on surfaces, which can be crucial in diverse ecological niches, including those containing hydrophobic substances. asm.orgnih.gov

While specific detailed research findings solely focused on the performance of rubiwettin RG1 in the bioremediation of oil-contaminated sites were not extensively detailed in the search results, the known functions of glycolipid biosurfactants, coupled with the isolation of Serratia species from contaminated environments and the surface tension reduction capabilities of rubiwettin RG1, strongly indicate its potential role in the adaptation of S. rubidaea to hydrophobic conditions and its potential application in environmental remediation strategies. sci-hub.seresearchgate.netnih.govontosight.ai

Below is a summary of surface tension reduction data for rubiwettin RG1 compared to other biosurfactants:

BiosurfactantProducer StrainSurface Tension Reduction (mN/m)Citation
Rubiwettin RG1Serratia rubidaea ATCC 2759325.8 sci-hub.se
Rubiwettin R1Serratia rubidaea ATCC 2759325.5 sci-hub.se
Serrawettin W1S. marcescens ATCC 1338032.2 sci-hub.se
Serrawettin W2S. marcescens NS 2533.9 sci-hub.se
Serrawettin W3S. marcescens NS 4528.8 sci-hub.se
GlycolipidS. marcescens isolate27 sci-hub.se

Note: Surface tension values are approximate and can vary depending on the specific experimental conditions.

Biotechnological Production and Metabolic Engineering of Rubiwettin Rg1

Strategies for Enhanced Production in Native Strains

Enhancing rubiwettin RG1 production in its native host, Serratia rubidaea, involves optimizing fermentation conditions and applying mutagenesis and strain improvement techniques. google.comgoogleapis.comsci-hub.se

Optimization of Fermentation Conditions

Optimizing fermentation parameters such as temperature, pH, oxygen supply, media composition, feeding strategies, and substrate choice can significantly impact rubiwettin RG1 yield in native Serratia rubidaea strains. google.comgoogleapis.com Research has shown that the production of rubiwettins by Serratia species is temperature-dependent. sci-hub.se While bacterial strains may grow well at both 30°C and 37°C, rubiwettin production has been observed at 30°C and is significantly reduced or absent at 37°C. sci-hub.se Fermentation processes for rubiwettin RG1 production have been conducted using systems like the DASGIP® parallel bioreactor system with 1 L reactors, monitoring parameters such as pH and dissolved oxygen (pO₂) online. google.com

Mutagenesis and Strain Improvement

Strain improvement through techniques like mutagenesis and genetic engineering is a vital approach to enhance the metabolic capacities of microorganisms for increased production of desired compounds like rubiwettin RG1. researchgate.netforniabiosolutions.com Mutagenesis can involve physical methods like UV irradiation or chemical agents. pharmainfo.in These techniques aim to induce genetic variations that may lead to improved rubiwettin RG1 biosynthesis or tolerance to higher product concentrations. researchgate.netforniabiosolutions.compharmainfo.in Strain improvement can result in higher titers of microbial products compared to wild-type strains. forniabiosolutions.com

Heterologous Expression of Rubiwettin RG1 Biosynthetic Genes

Given the pathogenic nature of Serratia rubidaea, heterologous expression of rubiwettin RG1 biosynthetic genes in non-pathogenic host cells is a preferred strategy for safer and more scalable production. google.comgoogleapis.com

Engineering Non-Pathogenic Host Cells for Production (e.g., E. coli)

Non-pathogenic cells, such as Escherichia coli, can be genetically modified to produce rubiwettin RG1. google.comgoogleapis.com This involves increasing the heterologous expression of enzymes involved in the rubiwettin RG1 biosynthetic pathway. google.comgoogleapis.com Specifically, engineering efforts focus on enzymes capable of converting precursors like 3-hydroxyalkanoyl-CoA/ACP and/or 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA) into β-D-glucopyranosyl-3-hydroxyalkanoyl-3-hydroxyalkanoate, which is the structure of rubiwettin RG1. google.comgoogleapis.com Glucose can be added to facilitate these conversions. google.comgoogleapis.com E. coli strains like W3110 have been used as hosts for the production of rubiwettin RG1 by introducing plasmids containing the relevant genes, such as pACYC_rbwAB_Srub or pACYC_rhlA_Pa rbwB_Srub. google.com Pseudomonas putida KT2440 has also been explored as a host, with strains like BS-PP-368 (P. putida KT2440 pACYC_rhlA_Pa rbwB_Srub) demonstrating rubiwettin RG1 production. google.com Using non-pathogenic hosts offers advantages in terms of safety and ease of culture, reducing the need for special safety requirements during production. google.comgoogleapis.com

Challenges and Strategies for High-Yield Heterologous Production

Achieving high-yield heterologous production of biosurfactants like rubiwettin RG1 in hosts such as E. coli presents several challenges. tandfonline.comcncb.ac.cn These can include metabolic burden on the host cell due to the expression of foreign genes and the synthesis of the product, which can lead to reduced cell growth and lower recombinant protein yield. cncb.ac.cnnih.gov The complexity of the biosynthetic pathway, which may involve multiple enzymes and intermediates, can also pose difficulties. Strategies to overcome these challenges include optimizing the expression system, such as regulating heterologous gene expression by considering plasmid copy number and adjusting promoter strength. nih.gov Genetic engineering tools and an increasing understanding of metabolic pathways are crucial for constructing efficient recombinant strains. nih.govnih.gov

Achieving Product Homogeneity in Recombinant Systems

Rubiwettin RG1, as a glycolipid, can exist with variations in the fatty acid chain lengths of its lipid moiety. google.comgoogleapis.com Achieving high product homogeneity in recombinant systems is important for consistent properties and applications. google.comgoogleapis.com The native producer, Serratia rubidaea, produces rubiwettin RG1 with a 3-hydroxy fatty acid dimer primarily composed of C14 and C10 chain lengths, but minor isomers can also be present. csic.esresearchgate.netgoogleapis.comsci-hub.se Recombinant production systems aim for selective production of rubiwettin RG1, potentially with reduced production of undesirable intermediates or alternative lipid structures. google.comgoogleapis.com Genetic modifications that increase the expression and activity of specific enzymes in the biosynthetic pathway can lead to higher selective production and improved product homogeneity compared to wild-type cells. google.comgoogleapis.com

Here is a table summarizing some research findings on rubiwettin RG1 production:

StrainProduction SystemFermentation TimeRubiwettin RG1 YieldSource
E. coli W3110 pACYC_rbwAB_Srub1 L bioreactor65 h0.53 g/L google.com
E. coli W3110 pACYC_rhlA_Pa rbwB_Srub1 L bioreactorNot specifiedNot specified google.com
P. putida KT2440 pACYC_rhlA_Pa rbwB_Srub1 L bioreactor65 h0.53 g/L google.com
Serratia rubidaea ATCC 27593 (Wild Type)Not specifiedNot specifiedNot specified sci-hub.se

Development of Analytical Methods for Process Monitoring and Quantification in Bioreactors (e.g., HPLC-based quantification)

Effective monitoring and quantification of rubiwettin RG1 during biotechnological production in bioreactors are crucial for optimizing yield and ensuring process efficiency. Analytical methods are essential for tracking the concentration of the biosurfactant in the fermentation broth and understanding the kinetics of its production.

High-Performance Liquid Chromatography (HPLC) has been established as a method for the quantification of rubiwettins, including RG1. google.comgoogle.com This technique allows for the separation and measurement of rubiwettin RG1 from complex mixtures, such as fermentation broths. A typical HPLC-based quantification method involves preparing the fermentation broth sample, often including steps like the addition of an organic solvent such as n-propanol to extract the rubiwettins, followed by shaking and centrifugation to obtain a clear supernatant for analysis. google.comgoogle.com

For instance, one reported method for rubiwettin quantification using HPLC involved adding n-propanol to the fermentation broth, followed by shaking and centrifugation before analyzing the supernatant. google.comgoogle.com This approach has been successfully applied to quantify rubiwettin RG1 produced in bioreactor systems, such as the DASGIP® parallel bioreactor system using 1 L reactors. google.com

Process monitoring in bioreactors extends beyond just product quantification and can include online measurements of parameters like pH and pO2 to assess metabolic activity and cell fitness. google.comgoogle.comgoogleapis.com While spectroscopic methods like Fourier Transform Infrared (FT-IR) spectroscopy are being explored for rapid biosurfactant quantification directly in culture broth, HPLC remains a utilized method for the quantitative analysis of rubiwettins RG1 and R1. google.comresearchgate.net

Economic and Environmental Considerations in Industrial-Scale Production (e.g., replacement of chemical surfactants)

The industrial-scale production of rubiwettin RG1 carries significant economic and environmental implications, particularly in the context of its potential to replace chemical surfactants. googleapis.comgoogle.com Biosurfactants like rubiwettin RG1 are gaining interest due to their favorable environmental profiles compared to many synthetic counterparts. googleapis.comontosight.ai

Environmental Advantages:

Reduced Toxic Byproducts: Chemical surfactant production often involves the formation of harmful byproducts, such as 1,4-dioxane (B91453) in the case of sodium laureth sulfate (B86663) (SLES) production. googleapis.comgoogle.com Biotechnological production of rubiwettin RG1 using non-pathogenic organisms aims to minimize such toxic outputs. googleapis.com

Lower Environmental Toxicity: Biosurfactants are generally considered to have lower environmental toxicity than synthetic surfactants. googleapis.comontosight.ai

Biodegradability: Rubiwettin RG1, as a biosurfactant, is expected to be more biodegradable, contributing to less persistence in the environment. googleapis.comontosight.ai

Sustainable Production: Utilizing renewable carbon sources in the biotechnological production process aligns with principles of sustainable development and can contribute to reducing the carbon footprint associated with industrial production. googleapis.comtimex.com.trmdpi.com

Economic Considerations:

While biosurfactants offer environmental benefits, their widespread industrial adoption is influenced by economic factors, primarily production costs. Historically, the high production costs of biosurfactants, largely attributed to fermentation feedstocks and downstream processing, have been a barrier to competing with cheaper, chemically synthesized surfactants. researchgate.net For example, the estimated cost of some industrially important biosurfactants can be significantly higher per kilogram compared to chemical counterparts with similar purity. researchgate.net

However, advancements in metabolic engineering and the use of non-pathogenic, easy-to-culture strains can potentially lower production costs for rubiwettins. googleapis.com Genetically modified cells capable of high selective production and improved yields contribute to economic viability. googleapis.com The ability of these modified cells to utilize a variety of carbon substrates also offers flexibility and potential cost reduction in feedstock. googleapis.com

The potential for rubiwettin RG1 to replace chemically produced surfactants represents an economically interesting prospect. googleapis.comgoogle.com As consumer demand for environmentally friendly products increases, the market for sustainable alternatives like biosurfactants is expected to grow. googleapis.com

The economic feasibility of industrial-scale rubiwettin RG1 production is thus a balance between the initial investment in biotechnological processes, the cost-effectiveness of fermentation and recovery, and the market demand for sustainable surfactant solutions. Continued research and optimization of production methods are key to making rubiwettin RG1 a competitive and widely adopted alternative to chemical surfactants.

Comparative Cost Data (Illustrative Example based on general biosurfactant information):

Surfactant TypePurityEstimated Cost (USD/kg)Source Type
Rhamnolipids~90%~1250Biosurfactant
SophorolipidsN/A~2.5 - 3Biosurfactant
Alkyl Polyglycosides~99%~10 - 20Chemical
Alkyl PolyglycosidesN/A~1 - 3Chemical

Comparative Analysis with Other Biosurfactant Classes in Research

Structural and Functional Similarities with Rhamnolipids

Rubiwettin RG1 shares fundamental commonalities with rhamnolipids, one of the most extensively studied classes of glycolipid biosurfactants, which are primarily produced by Pseudomonas aeruginosa.

Functional Similarities: Functionally, both Rubiwettin RG1 and rhamnolipids are highly effective at reducing surface and interfacial tension. Research has shown that Rubiwettin RG1 can lower the surface tension of saline to approximately 26 mN/m. nih.govresearchgate.netproquest.com Rhamnolipids exhibit a comparable level of activity, capable of reducing the surface tension of water from 72 mN/m to a range of 28-30 mN/m. acs.orgnih.gov This potent surfactant activity is a key functional parallel, making both types of molecules relevant for applications requiring wetting, emulsifying, and dispersion. Furthermore, both have been implicated in facilitating bacterial surface motility. nih.gov

Table 1: Structural and Functional Comparison of Rubiwettin RG1 and Rhamnolipids
FeatureRubiwettin RG1Rhamnolipids (Typical)
Biosurfactant Class GlycolipidGlycolipid
Producing Organism Serratia rubidaeaPseudomonas aeruginosa
Hydrophilic Head β-D-glucopyranose (Glucose)L-rhamnose or L-rhamnopyranosyl-L-rhamnopyranose
Hydrophobic Tail 3-(3'-hydroxytetradecanoyloxy)decanoateDimer of β-hydroxydecanoic acid
Surface Tension Reduction Reduces to ~26 mN/mReduces to ~28-30 mN/m acs.orgnih.gov

Distinctions from Lipopeptide Biosurfactants (e.g., Serrawettins, Surfactin)

Lipopeptides represent a fundamentally different class of biosurfactants, and comparing them with Rubiwettin RG1 highlights the significant structural diversity among these molecules.

Structural Distinctions: The most profound difference lies in the chemical nature of the hydrophilic moiety. Rubiwettin RG1 is a glycolipid, using a carbohydrate as its water-soluble head. In contrast, lipopeptides like serrawettins (produced by Serratia marcescens) and surfactin (B1297464) (produced by Bacillus subtilis) utilize a peptide chain—composed of amino acids—as their hydrophilic part. acs.orgnih.gov This peptide is often cyclic. For instance, surfactin is a cyclic heptapeptide (B1575542) linked to a β-hydroxy fatty acid, while serrawettins are depsipeptides. acs.orgnih.gov This core difference—a sugar head versus a peptide head—dictates many of their subsequent physicochemical properties. Serrawettins are typically non-ionic, as they lack amino acid residues with ionic side chains. researchgate.net Surfactin, however, is an anionic lipopeptide.

Functional Distinctions: While all are potent surfactants, their efficacy and biological activities can vary. Surfactin is renowned as one of the most powerful biosurfactants discovered, capable of reducing the surface tension of water to as low as 27 mN/m. nih.govnih.gov Serrawettin W1 has been reported to reduce surface tension to 30 mN/m, a value comparable to that of Rubiwettin RG1. nih.govproquest.com Beyond surface activity, lipopeptides are frequently noted for their broad spectrum of biological activities, including potent antimicrobial, antiviral, and antitumor properties, which are directly related to their peptide structure and its ability to interact with and disrupt biological membranes. southlandorganics.com

Table 2: Core Distinctions Between Rubiwettin RG1 and Lipopeptide Biosurfactants
FeatureRubiwettin RG1Serrawettins (e.g., W1)Surfactin
Biosurfactant Class GlycolipidLipopeptide (Cyclic Depsipeptide)Lipopeptide (Cyclic)
Hydrophilic Moiety Carbohydrate (Glucose)PeptidePeptide (7 amino acids)
Hydrophobic Moiety Linked Hydroxy Fatty AcidsFatty Acid (e.g., 3-hydroxydecanoic acid)β-hydroxy Fatty Acid (C13-C15)
Ionic Nature Glycolipid (related R1 is anionic)Non-ionic researchgate.netAnionic
Surface Tension Reduction ~26 mN/m nih.govresearchgate.net~30 mN/m nih.govproquest.com~27-29 mN/m nih.govresearchgate.net

Comparison with Other Glycolipid Subclasses (e.g., Sophorolipids, Mannosylerythritol Lipids)

Even within the broad category of glycolipids, significant structural and functional diversity exists. Comparing Rubiwettin RG1 with sophorolipids and mannosylerythritol lipids (MELs)—both primarily produced by yeasts—reveals this subclass heterogeneity.

Structural Comparison: The primary distinctions among these glycolipids lie in their producing microorganisms and the specific composition of their sugar and lipid portions.

Producing Organism: Rubiwettin RG1 is of bacterial origin (Serratia), whereas sophorolipids (from Starmerella bombicola) and MELs (from Pseudozyma species) are produced by yeasts. nih.govmdpi.com

Hydrophilic Head: Rubiwettin RG1 uses a simple monosaccharide (glucose). Sophorolipids incorporate a disaccharide, sophorose (two glucose units linked β-1,2). mdpi.com MELs have a more complex structure of 4-O-β-D-mannopyranosyl-erythritol. nih.gov

Hydrophobic Tail: The lipid tails also vary. Sophorolipids typically contain a C16 or C18 hydroxy fatty acid and can exist in either an open (acidic) or closed (lactonic) form, which significantly impacts their properties. wikipedia.org MELs possess two fatty acyl groups. nih.gov

Functional Comparison: These structural variations lead to different physicochemical properties and potential applications. Sophorolipids are known for being producible at very high yields and their properties can be tuned based on the ratio of lactonic to acidic forms; the lactonic form is generally more effective at reducing surface tension, while the acidic form has better foaming properties. wikipedia.org MELs are noted for their ability to self-assemble into various structures and have shown potential in specialized applications like skin repair and as gene delivery agents. preprints.orgresearchgate.net In terms of surfactant efficacy, all three are potent. Sophorolipids can reduce surface tension to 30-35 mN/m, while certain MELs can achieve values as low as 24-28 mN/m, making them some of the most effective glycolipid surfactants. wikipedia.orgpreprints.org

Table 3: Comparative Analysis of Glycolipid Biosurfactant Subclasses
FeatureRubiwettin RG1SophorolipidsMannosylerythritol Lipids (MELs)
Producing Organism Bacterium (Serratia rubidaea)Yeast (e.g., Starmerella bombicola)Yeast (e.g., Pseudozyma sp.)
Hydrophilic Head Glucose (Monosaccharide)Sophorose (Disaccharide)Mannosyl-erythritol
Key Structural Feature Glucosyl-lipidCan exist in acidic and lactonic formsMultiple structural variants (A, B, C, D) based on acetylation
Surface Tension Reduction ~26 mN/m nih.govresearchgate.net~30-35 mN/m wikipedia.org~24-28 mN/m preprints.org

Future Research Directions and Unexplored Avenues

Deeper Elucidation of Complete Biosynthetic Pathways and Regulatory Networks

A fundamental gap in our understanding of rubiwettin RG1 lies in its genetic and enzymatic origins. While the biosynthesis of other Serratia biosurfactants, such as the lipopeptide serrawettin, has been linked to non-ribosomal peptide synthetase (NRPS) gene clusters, the pathway for the glycolipid rubiwettin RG1 is likely distinct and remains uncharacterized. researchgate.netnih.govmdpi.com Future research should prioritize the identification and characterization of the complete biosynthetic gene cluster responsible for its production in Serratia rubidaea. This would involve a combination of genomic sequencing, bioinformatics to identify putative genes encoding glycosyltransferases and acyltransferases, and functional genomics through gene knockout and heterologous expression to validate gene function.

Furthermore, the regulatory networks governing rubiwettin RG1 production are largely unknown. Research indicates that biosurfactant production in Serratia species can be influenced by environmental factors such as temperature and nutrient availability, and is often controlled by cell-density dependent quorum sensing mechanisms. researchgate.netscielo.brnih.gov Unraveling the specific regulatory pathways, including transcription factors and signaling molecules that modulate the expression of the rubiwettin RG1 gene cluster, will be crucial for understanding its natural role and for developing strategies for optimized production.

Advanced Genetic and Metabolic Engineering for Tailor-Made Rubiwettin RG1 Variants

With the identification of the biosynthetic pathway, the door will open to advanced genetic and metabolic engineering approaches to create tailor-made rubiwettin RG1 variants with novel properties. By manipulating the genes involved in its synthesis, it may be possible to alter the fatty acid chain length, the degree of saturation, or even the sugar moiety of the molecule. This could lead to the creation of a library of rubiwettin RG1 analogs with, for example, enhanced surface activity, greater stability in extreme conditions, or more specific biological activities.

Metabolic engineering of Serratia rubidaea could also be employed to enhance the yield of rubiwettin RG1. nih.govnih.gov This could involve overexpression of key biosynthetic genes, redirection of metabolic fluxes towards precursor molecules (such as UDP-glucose and 3-hydroxy fatty acids), and optimization of fermentation conditions based on a deeper understanding of the regulatory networks. scielo.br

Investigation of Unidentified Biological Activities in Diverse Systems

Beyond its established surface-active properties, the broader biological activities of rubiwettin RG1 are largely unexplored. Extracts from Serratia rubidaea, which would contain rubiwettin RG1, have demonstrated significant antifungal activity against various plant pathogens, including Colletotrichum nymphaeae and Botrytis cinerea, the causal agents of strawberry anthracnose and gray mold, respectively. mdpi.comphtnet.orgnih.gov Future research should focus on isolating pure rubiwettin RG1 and systematically screening it for a range of biological activities in diverse, non-human systems.

This could include assessing its potential as a biocontrol agent against a wider array of phytopathogenic fungi and oomycetes. phtnet.orgnih.gov Additionally, its effects on other organisms, such as nematodes, insects, and other bacteria, should be investigated, as biosurfactants from other Serratia species have shown nematicidal and insecticidal properties. nih.gov Understanding these activities could lead to the development of novel, biodegradable pesticides or other agricultural applications. For instance, biosurfactants from Serratia marcescens have been shown to stimulate seed germination, suggesting a potential role for rubiwettin RG1 in promoting plant growth. scispace.comnih.gov

Development of Novel Analytical and High-Throughput Screening Methodologies

The development of more sophisticated analytical techniques will be essential for advancing research on rubiwettin RG1. While general methods for glycolipid analysis exist, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, novel methodologies tailored to the specific properties of rubiwettin RG1 and its potential variants would be highly beneficial. mdpi.commdpi.comnih.govacs.org This could include the development of specific monoclonal antibodies for immunoassays or the use of advanced mass spectrometry techniques for detailed structural elucidation and quantification in complex mixtures. mdpi.comacs.org

Furthermore, the establishment of high-throughput screening (HTS) platforms would significantly accelerate the discovery of rubiwettin RG1 variants with desired properties. These platforms could be used to rapidly screen libraries of genetically engineered strains for enhanced production or to identify variants with specific biological activities. HTS methods could be based on a variety of principles, such as surface tension measurements, emulsification assays, or cell-based assays for biological activity.

Comprehensive Ecological Role Profiling in Complex Microbiomes

The ecological role of rubiwettin RG1 in the natural environment of Serratia rubidaea is an important but understudied area. Biosurfactants are known to play a role in bacterial motility, biofilm formation, and interactions with other microorganisms. nih.gov Future research should aim to understand how rubiwettin RG1 influences the ability of Serratia rubidaea to colonize surfaces, compete with other microbes, and persist in complex microbiomes such as soil and water. researchgate.net

This could be achieved through a combination of laboratory-based co-culture experiments and in-situ studies of microbial communities. Advanced techniques such as metagenomics and metabolomics could be used to investigate how the presence of rubiwettin RG1 affects the structure and function of microbial communities. A deeper understanding of its ecological role could provide insights into its natural functions and potential applications in areas such as bioremediation of contaminated environments. nih.govnih.gov

Exploration of Non-Biological Synthetic Approaches

While the biological production of rubiwettin RG1 is currently the most feasible approach, the exploration of non-biological, total chemical synthesis should not be overlooked, particularly from an academic perspective. The total synthesis of complex glycolipids, while challenging, can provide unambiguous proof of structure and allows for the creation of analogs that are not accessible through biological means. nih.govumich.edu

The development of a synthetic route to rubiwettin RG1 would involve the stereoselective synthesis of the 3-hydroxy fatty acid portion and the beta-glycosidic linkage to the decanoate (B1226879) moiety. Such an endeavor would not only be a significant achievement in organic chemistry but would also provide a valuable tool for structure-activity relationship studies, allowing for a precise understanding of how different parts of the molecule contribute to its surface-active and biological properties.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question to investigate rubiwettin RG1’s mechanism of action?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICO (Population, Intervention, Comparison, Outcome) to structure your question. For example:

  • "How does rubiwettin RG1 inhibit [specific pathway] in [cell type/model] compared to [existing inhibitor]?"
    Ensure feasibility by aligning with available resources (e.g., lab techniques, data access) and novelty by addressing gaps in existing literature . Avoid overly broad questions; instead, narrow the scope to molecular interactions or dose-response relationships .

Q. What experimental design principles are critical for studying rubiwettin RG1’s biochemical properties?

  • Methodological Answer :

  • Control Groups : Include positive/negative controls (e.g., known inhibitors or solvents) to validate results .
  • Replicates : Use triplicate samples to account for variability.
  • Variables : Manipulate one independent variable (e.g., concentration) while controlling others (e.g., pH, temperature) .
    Document protocols comprehensively to enable reproducibility, including synthesis conditions and characterization methods (e.g., NMR, HPLC) .

Q. How do I select appropriate analytical techniques to characterize rubiwettin RG1?

  • Methodological Answer : Prioritize techniques based on the compound’s properties:

  • Purity : Use HPLC or mass spectrometry .
  • Structural Confirmation : Employ NMR or X-ray crystallography .
  • Functional Analysis : Pair in vitro assays (e.g., enzyme inhibition) with in silico modeling . Cross-validate results with multiple methods to reduce bias .

Advanced Research Questions

Q. How can contradictory data on rubiwettin RG1’s efficacy under varying experimental conditions be resolved?

  • Methodological Answer :

  • Data Triangulation : Compare results across methodologies (e.g., in vitro vs. in silico models) .
  • Cross-Case Analysis : Identify trends by analyzing datasets from independent studies (e.g., dose-response curves, kinetic studies) .
  • Method Audit : Re-examine protocols for inconsistencies (e.g., solvent choice, incubation time) . Adjust statistical models to account for confounding variables .

Q. What methodologies ensure reproducibility in synthesizing and characterizing rubiwettin RG1?

  • Methodological Answer :

  • Detailed Protocols : Report exact reaction conditions (e.g., temperature, catalysts) and purification steps .
  • Characterization Standards : Provide full spectral data (e.g., IR, 1^1H/13^13C NMR) and elemental analysis for new compounds .
  • Peer Review : Share raw data and protocols in supplementary materials for independent validation .

Q. How can multi-omics approaches be integrated to study rubiwettin RG1’s systemic interactions?

  • Methodological Answer :

  • Hypothesis-Driven Workflow : Link transcriptomic data (e.g., gene expression changes) with proteomic profiles (e.g., protein binding assays) .
  • Network Analysis : Use tools like STRING or Cytoscape to map interaction pathways .
  • Meta-Analysis : Aggregate data from public repositories (e.g., GEO, PDB) to identify conserved biological targets .

Data Management & Validation

Q. What strategies mitigate data quality issues in high-throughput screening of rubiwettin RG1?

  • Methodological Answer :

  • Automated Profiling : Use tools like rg1 (Redpoint Global) to flag outliers or missing values .
  • Validation Pipelines : Implement tiered screening (primary in vitro → secondary in vivo) to filter false positives .
  • Blinding : Mask sample identities during data collection to reduce observer bias .

Ethical & Reporting Standards

Q. How should researchers address ethical considerations in studies involving rubiwettin RG1?

  • Methodological Answer :

  • Institutional Approval : Obtain ethics clearance for studies involving animal/human tissues .
  • Transparency : Disclose conflicts of interest and funding sources in publications .
  • Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when archiving datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.